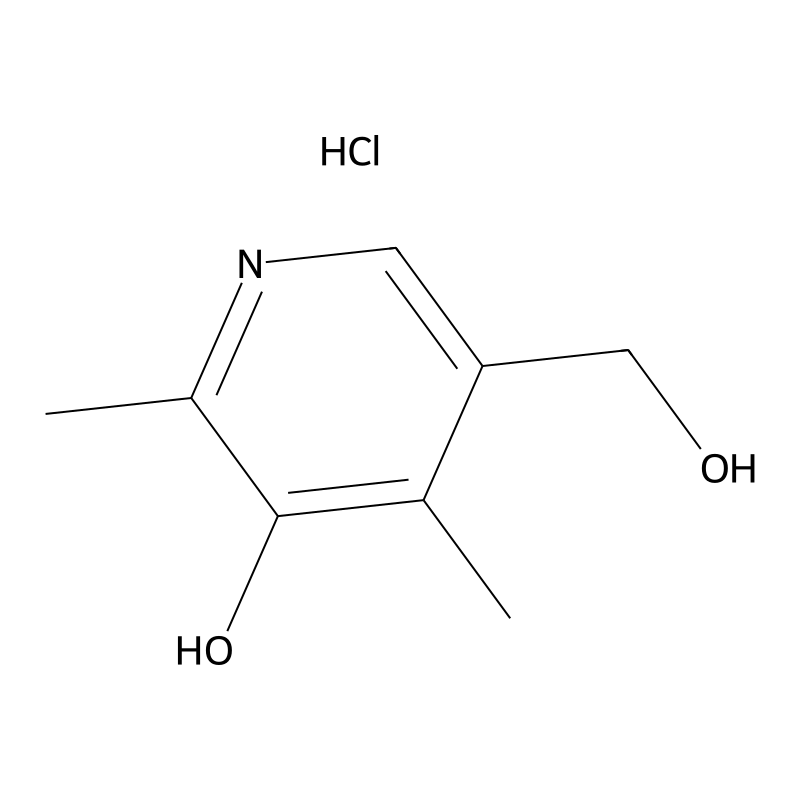4-Deoxypyridoxine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Vitamin B6 Antagonism and Deficiency Studies:
- Mechanism: 4-DPD structurally resembles vitamin B6 (pyridoxine) but lacks a hydroxyl group at the 4th position. This similarity allows it to compete with vitamin B6 for transport and uptake into cells, leading to a functional deficiency of the vitamin.
- Applications: Researchers use 4-DPD to induce vitamin B6 deficiency in cell cultures and animal models to study the physiological and biochemical consequences of B6 deficiency. This helps understand the essential roles of vitamin B6 in various biological processes like metabolism, neurotransmitter synthesis, and gene expression.
Sphingosine-1-phosphate (S1P) Pathway Studies:
- Mechanism: 4-DPD exhibits inhibitory activity against the enzyme S1P lyase, which plays a crucial role in the breakdown of S1P, a signaling molecule involved in various cellular functions.
- Applications: Researchers use 4-DPD to investigate the role of S1P signaling in various biological processes, including cell migration, proliferation, and survival. This can be helpful in understanding the development and progression of various diseases associated with S1P dysregulation.
Epilepsy Research:
- Mechanism: Studies suggest that 4-DPD can lower the seizure threshold in certain animal models of epilepsy.
- Applications: Researchers use 4-DPD to explore the mechanisms underlying epileptogenesis (development of epilepsy) and identify potential novel anti-epileptic drug targets. However, it's important to note that 4-DPD is not intended for therapeutic use in humans due to its potential to worsen seizures.
Other Research Applications:
-DPD is also being explored in various other research areas, including:
4-Deoxypyridoxine hydrochloride is a synthetic derivative of pyridoxine, also known as vitamin B6. It functions primarily as a vitamin B6 antagonist, disrupting the homeostasis of vitamin B6 in biological systems. The compound's molecular formula is C₈H₁₁N₁O₂·HCl, with a molecular weight of approximately 189.64 g/mol . Its structure is characterized by the absence of a hydroxyl group at the 4-position of the pyridine ring, which differentiates it from other vitamin B6 compounds.
DOP's mechanism of action revolves around its ability to mimic vitamin B6. It binds to enzymes that typically utilize vitamin B6, thereby blocking the binding of the actual vitamin []. This disrupts the enzymes' function and hinders various biological processes dependent on vitamin B6 activity. For example, vitamin B6 is essential for collagen and elastin synthesis. DOP-induced vitamin B6 deficiency can negatively impact these processes, potentially affecting development [].
The biological activity of 4-deoxypyridoxine hydrochloride is significant due to its role as a vitamin B6 antagonist. It inhibits the phosphorylation of pyridoxine and its derivatives, leading to reduced levels of pyridoxal 5'-phosphate (PLP), an essential cofactor in numerous enzymatic reactions including transamination and decarboxylation . Additionally, studies have shown that it can negatively impact embryonic development by affecting collagen and elastin synthesis .
Synthesis of 4-deoxypyridoxine hydrochloride can be achieved through various chemical pathways. One common method involves the selective reduction of pyridoxine or its derivatives under controlled conditions. The synthesis typically requires reagents that facilitate the removal of the hydroxyl group at the 4-position while maintaining the integrity of the pyridine ring . The process may also involve subsequent steps to convert the base compound into its hydrochloride form for stability and solubility purposes.
4-Deoxypyridoxine hydrochloride has several applications in biochemical research and pharmacology:
- Research Tool: It is often used as a tool to study vitamin B6 metabolism and enzyme kinetics, particularly in experiments designed to mimic vitamin B6 deficiency .
- Embryotoxicity Studies: Its ability to disrupt collagen and elastin synthesis makes it useful in studies investigating embryonic development and teratogenic effects .
- Pharmacological Investigations: Due to its antagonistic properties, it serves as a model compound for developing new drugs targeting vitamin B6-related pathways.
Interaction studies involving 4-deoxypyridoxine hydrochloride demonstrate its inhibitory effects on various enzymes involved in vitamin B6 metabolism. For instance, it has been shown to inhibit PdxK activity, thereby affecting PLP biosynthesis and leading to metabolic perturbations in organisms like Salmonella enterica . These interactions highlight its potential as an antimetabolite in biochemical research.
Several compounds exhibit similarities to 4-deoxypyridoxine hydrochloride, particularly within the realm of vitamin B6 analogs:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Pyridoxine | Hydroxyl at 4-position | Essential for PLP synthesis | Natural form of vitamin B6 |
| Pyridoxal | Aldehyde group | Active cofactor in enzyme reactions | Precursor to PLP |
| Pyridoxamine | Amine group | Involved in amino acid metabolism | Can be phosphorylated to PLP |
Uniqueness of 4-Deoxypyridoxine Hydrochloride
The uniqueness of 4-deoxypyridoxine hydrochloride lies in its role as a specific antagonist that disrupts vitamin B6 metabolism without serving as a substrate for essential enzymatic processes. This characteristic enables it to be utilized effectively in experimental settings aimed at elucidating the functions and importance of vitamin B6 in biological systems.
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
MeSH Pharmacological Classification
Pictograms

Irritant








